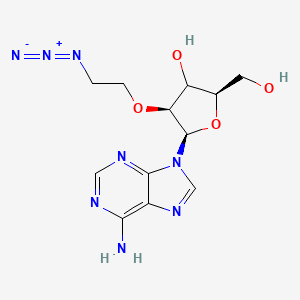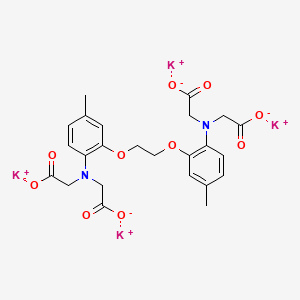
5,5'-Dimethyl BAPTA (tetrapotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dimethyl BAPTA (tetrapotassium) is a water-soluble, extracellular membrane metal chelator with relative selectivity for calcium ions . It is commonly used in scientific research for its ability to form calcium buffers with well-defined calcium concentrations . The compound has a molecular weight of 656.85 and a molecular formula of C24H24K4N2O10 .
Chemical Reactions Analysis
5,5’-Dimethyl BAPTA (tetrapotassium) primarily functions as a metal chelator, specifically targeting calcium ions. It does not undergo typical organic reactions like oxidation, reduction, or substitution. Instead, its primary chemical activity involves binding to calcium ions to form stable complexes . The major product of this reaction is the calcium-bound form of the compound.
Scientific Research Applications
5,5’-Dimethyl BAPTA (tetrapotassium) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the formation of calcium buffers, which are essential for studying the roles of calcium in various cellular processes . By controlling the cytosolic calcium concentration, researchers can investigate calcium-dependent signaling pathways and cellular functions . Additionally, the compound is used in fluorescence-based assays to monitor calcium levels in cells .
Mechanism of Action
The mechanism of action of 5,5’-Dimethyl BAPTA (tetrapotassium) involves its ability to chelate calcium ions. The compound binds to calcium ions with high affinity, forming stable complexes that prevent the free calcium ions from participating in cellular processes . This chelation process is crucial for studying calcium-dependent signaling pathways and understanding the role of calcium in various biological functions .
Comparison with Similar Compounds
5,5’-Dimethyl BAPTA (tetrapotassium) is part of a family of calcium chelators known as BAPTA derivatives. Similar compounds include:
- BAPTA (tetrapotassium)
- 5,5’-Dibromo BAPTA (tetrapotassium)
- 5,5’-Difluoro BAPTA (tetrapotassium)
- 5-Methyl-5’-nitro BAPTA (tetrapotassium)
- 5-Mononitro BAPTA (tetrapotassium)
Compared to these compounds, 5,5’-Dimethyl BAPTA (tetrapotassium) exhibits unique properties such as relative insensitivity to intracellular pH changes and fast release of calcium . These characteristics make it particularly useful for applications requiring precise control of calcium levels.
Properties
Molecular Formula |
C24H24K4N2O10 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C24H28N2O10.4K/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
InChI Key |
ZTYPMCZKMUHRKT-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


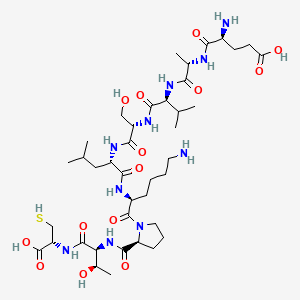
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
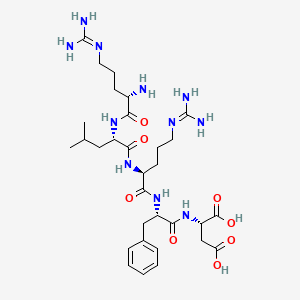

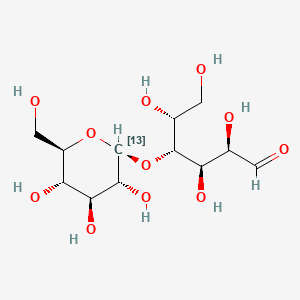
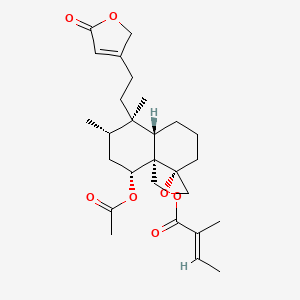
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)


